molecular formula C8H7ClO3S B1316967 Ethyl 5-chlorothiophene-2-glyoxylate CAS No. 34036-28-7

Ethyl 5-chlorothiophene-2-glyoxylate

Cat. No.: B1316967
CAS No.: 34036-28-7
M. Wt: 218.66 g/mol
InChI Key: SAPAEGDTYVIFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-chlorothiophene-2-glyoxylate can be synthesized through the reaction of 2-chlorothiophene with ethyl oxalyl monochloride . The reaction typically involves the use of a base such as pyridine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chlorothiophene-2-glyoxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Scientific Research Applications

Ethyl 5-chlorothiophene-2-glyoxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 5-chlorothiophene-2-glyoxylate involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions, where it reacts with electrophiles to form substituted derivatives. These reactions are facilitated by the electron-rich nature of the thiophene ring, which allows for easy interaction with electrophiles .

Comparison with Similar Compounds

  • Ethyl 2-chlorothiophene-5-glyoxylate
  • Methyl 5-chlorothiophene-2-glyoxylate
  • Ethyl 5-bromothiophene-2-glyoxylate

Comparison: this compound is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity towards electrophiles and nucleophiles, leading to distinct products and applications .

Properties

IUPAC Name

ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPAEGDTYVIFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560479
Record name Ethyl (5-chlorothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34036-28-7
Record name Ethyl (5-chlorothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.